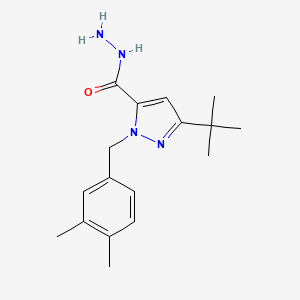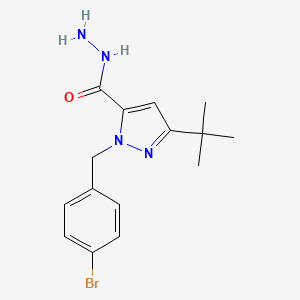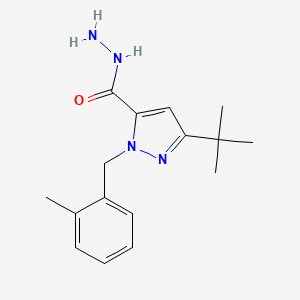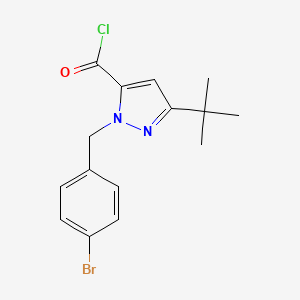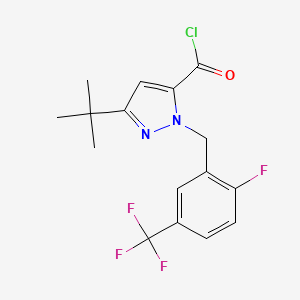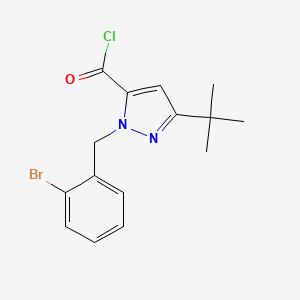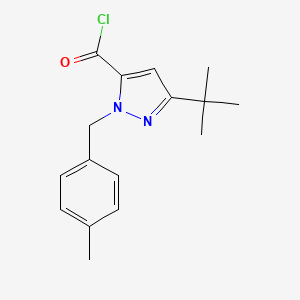
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid (95%) is an organic compound widely used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 131.5 °C and a boiling point of 281.9 °C. It is soluble in ethanol, methanol, acetone, and chloroform, and is slightly soluble in water. It is a versatile compound that has been used in many fields, including medicinal chemistry, organic synthesis, and drug discovery.
Applications De Recherche Scientifique
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and drug discovery. It has been used to synthesize a variety of compounds, such as inhibitors of enzymes, inhibitors of protein-protein interactions, and inhibitors of protein-DNA interactions. It has also been used in the synthesis of small molecule drugs, such as antifungal agents and antiviral agents. Additionally, it has been used in the synthesis of a variety of compounds for use in drug discovery, such as inhibitors of protein-protein interactions and inhibitors of protein-DNA interactions.
Mécanisme D'action
The mechanism of action of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of enzymes, proteins, and DNA. It is thought to interact with enzymes by binding to their active sites, thus blocking their activity. It is also believed to interact with proteins and DNA by binding to their active sites, thus blocking their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid are not well understood. However, it has been shown to have antifungal activity, and it is believed to have antiviral activity as well. Additionally, it has been shown to have anti-inflammatory and anti-cancer activity, and it is believed to have antioxidant activity as well.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid in lab experiments include its availability, its low cost, its solubility in a variety of solvents, and its ability to be used in a variety of reactions. Additionally, it has been shown to be effective in inhibiting enzymes, proteins, and DNA, and it has been shown to have antifungal, antiviral, anti-inflammatory, and anti-cancer activity.
The limitations of using 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid in lab experiments include its low solubility in water, its toxicity, and its instability in the presence of light and heat. Additionally, its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
Orientations Futures
Given the versatility of 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid, there are numerous potential future directions for research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be done into its solubility in different solvents, its stability in the presence of light and heat, and its potential applications in other fields, such as medicinal chemistry and organic synthesis. Finally, further research could be done into its potential toxicity and its potential interactions with other compounds.
Méthodes De Synthèse
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including direct synthesis, condensation, and oxidation. The most common method for synthesizing the compound is a direct synthesis. In this method, 4-bromo-2-trifluoromethyl-benzyl bromide is reacted with potassium thiocyanate in the presence of sodium hydroxide to form 5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carboxylic acid.
Propriétés
IUPAC Name |
5-tert-butyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-15(2,3)13-8-12(14(22)23)21(20-13)9-10-4-6-11(7-5-10)16(17,18)19/h4-8H,9H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDZEFIVTRWMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


